molecular formula C13H11ClN2O B1436684 4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol CAS No. 1173631-52-1

4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol

Cat. No. B1436684
M. Wt: 246.69 g/mol
InChI Key: PLZWRFMDTAUQNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Antibacterial Applications

A series of compounds similar to "4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol" were synthesized and evaluated for their antibacterial activity against different human pathogens, including B. anthracis, E. coli, S. aureus, S. typhimurium, and P. aeruginosa. These compounds showed considerable inhibition against the bacteria tested, highlighting their potential as antibacterial agents (Halve et al., 2009).

Solvatochromism and Radical Scavenging Properties

Another study focused on the solvatochromism and radical scavenging properties of compounds similar to "4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol." These compounds exhibited significant antibacterial activity and radical scavenging effects, which were influenced by the nature and position of substituent groups in the azo component (Azarbani et al., 2016).

Azo-Azomethine Compounds with Antimicrobial Activities

A study synthesized azo-azomethine compounds with structural similarities to "4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol" and investigated their antimicrobial activities. The synthesized compounds displayed varying levels of antibacterial activities, highlighting the role of structural modifications in enhancing their antimicrobial potential (Kose et al., 2013).

Orthorhombic Polymorphism and Crystal Structure

Research on the crystal structure of a compound closely related to "4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol" revealed its orthorhombic polymorphism, providing insights into its molecular shape and potential applications in material science (Suda et al., 2021).

properties

IUPAC Name

4-chloro-5-methyl-2-phenyldiazenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c1-9-7-13(17)12(8-11(9)14)16-15-10-5-3-2-4-6-10/h2-8,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZWRFMDTAUQNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)N=NC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol
Reactant of Route 3
Reactant of Route 3
4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol
Reactant of Route 4
Reactant of Route 4
4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol
Reactant of Route 5
Reactant of Route 5
4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol
Reactant of Route 6
Reactant of Route 6
4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.